[4-(Methylsulfonyl)piperazin-1-yl](4-propyl-1,2,3-thiadiazol-5-yl)methanone
Description
4-(Methylsulfonyl)piperazin-1-ylmethanone is a synthetic organic compound featuring a piperazine core substituted with a methylsulfonyl group and a 1,2,3-thiadiazole ring bearing a propyl substituent. The methanone bridge connects these two heterocyclic moieties.
Properties
Molecular Formula |
C11H18N4O3S2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(4-propylthiadiazol-5-yl)methanone |
InChI |
InChI=1S/C11H18N4O3S2/c1-3-4-9-10(19-13-12-9)11(16)14-5-7-15(8-6-14)20(2,17)18/h3-8H2,1-2H3 |
InChI Key |
XSRFOEJWYGNLLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCN(CC2)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Formation of 4-Propyl-1,2,3-thiadiazole-5-carboxylic Acid
The thiadiazole core is synthesized via cyclization of propyl thioamide precursors. For example, propyl thioamide reacts with nitrous acid (HNO₂) under acidic conditions to form the 1,2,3-thiadiazole ring. Oxidation of a 5-hydroxymethyl intermediate using KMnO₄ in aqueous H₂SO₄ yields the carboxylic acid.
Reaction Conditions :
-
Reactants : Propyl thioamide (1 equiv), NaNO₂ (1.2 equiv), HCl (2 M).
-
Temperature : 0–5°C (prevents diazonium salt decomposition).
-
Yield : ~65% after recrystallization (ethanol/water).
Conversion to Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride:
Optimization :
-
Solvent : Anhydrous dichloromethane (DCM).
Synthesis of 1-(Methylsulfonyl)piperazine
Protection of Piperazine
Piperazine is mono-protected using di-tert-butyl dicarbonate (Boc₂O) to avoid disubstitution:
Conditions :
Sulfonylation
The Boc-protected piperazine reacts with methanesulfonyl chloride (MsCl):
Conditions :
Deprotection
The Boc group is removed using trifluoroacetic acid (TFA):
Conditions :
Coupling Reaction
Nucleophilic Acyl Substitution
The acid chloride reacts with 1-(methylsulfonyl)piperazine to form the target compound:
Conditions :
Analytical Characterization
Optimization and Challenges
Reaction Efficiency
Byproduct Formation
Green Chemistry Approaches
-
Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact vs. DCM.
-
Catalytic Methods : Immobilized lipases for acyl transfer (experimental, <50% yield).
Alternative Synthetic Routes
One-Pot Thiadiazole-Piperazine Coupling
A modified Hurd-Morrow reaction forms the thiadiazole and couples it with piperazine in situ:
Microwave-Assisted Synthesis
Reduces coupling time from 24 hours to 2 hours (70°C, 300 W).
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 5 g | 50 kg |
| Solvent Recovery | 60% | 90% (distillation) |
| Purity | 98.5% | 99.2% |
| Cost per kg | $12,000 | $1,800 |
Chemical Reactions Analysis
Oxidation: The methylsulfonyl group can undergo oxidation to form a sulfoxide or sulfone.
Substitution: The piperazine ring may undergo nucleophilic substitution reactions.
Common Reagents: Oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., amines), and acid catalysts.
Major Products: Various derivatives with modified piperazine or thiadiazole moieties.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antiviral, antibacterial, or anticancer agent.
Biological Studies: Investigate its effects on cellular pathways and receptors.
Materials Science: Explore its use in designing functional materials.
Mechanism of Action
Targets: It may interact with specific enzymes, receptors, or proteins.
Pathways: Activation or inhibition of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between 4-(Methylsulfonyl)piperazin-1-ylmethanone and related compounds are analyzed below, focusing on molecular properties, substituent effects, and inferred pharmacological implications.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Thiadiazole Substituent | Sulfonyl Group |
|---|---|---|---|---|---|
| 4-(Methylsulfonyl)piperazin-1-ylmethanone (Target) | C₁₄H₂₁N₅O₃S₂ | 395.5 (estimated) | Piperazine (4-methylsulfonyl), 1,2,3-thiadiazole (4-propyl) | Propyl | Methylsulfonyl |
| [4-(3-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone | C₂₁H₂₂N₄O₃S | 410.5 | Piperazine (4-3-methoxyphenyl), 1,2,3-thiadiazole (4-4-methoxyphenyl) | 4-Methoxyphenyl | Absent |
| (4-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone | C₁₅H₂₂N₆O₃S₂ | 398.5 | 1,4-Diazepane (4-(1-methylpyrazole-4-sulfonyl)), 1,2,3-thiadiazole (4-propyl) | Propyl | 1-Methylpyrazole-4-sulfonyl |
Key Observations
Core Heterocycle Variations The target compound uses a piperazine ring, whereas the compound in employs a 1,4-diazepane ring. Piperazine is a six-membered ring with two nitrogen atoms, while diazepane is a seven-membered ring with two nitrogen atoms. The compound in retains the piperazine core but substitutes it with a 3-methoxyphenyl group instead of a methylsulfonyl group, significantly altering electronic and steric properties .
Sulfonyl Group Modifications
- The methylsulfonyl group in the target compound is a compact, electron-withdrawing substituent, which may improve metabolic stability compared to the bulkier 1-methylpyrazole-4-sulfonyl group in .
- The absence of a sulfonyl group in (replaced by methoxyphenyl) reduces polarity, likely increasing lipophilicity and membrane permeability .
Thiadiazole Substituents
- The propyl group on the thiadiazole ring in the target compound and introduces moderate lipophilicity, favoring passive diffusion across biological membranes.
- In contrast, the 4-methoxyphenyl substituent in adds aromaticity and bulk, which may enhance π-π stacking interactions with protein targets but reduce solubility .
Molecular Weight and Drug-Likeness
- The target compound (estimated MW: 395.5) and the compound in (MW: 398.5) fall within the range typically associated with oral bioavailability (MW < 500). The compound in (MW: 410.5) approaches the upper limit, where solubility may become a concern .
Inferred Pharmacological Implications
- Target Compound : The methylsulfonyl group may enhance selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrases or serotonin receptors), while the propyl-thiadiazole moiety could modulate pharmacokinetic properties such as half-life .
- Compound : The diazepane core and pyrazole-sulfonyl group could improve binding to larger active sites (e.g., kinase domains), though the increased molecular complexity may raise synthetic challenges .
Biological Activity
The compound 4-(Methylsulfonyl)piperazin-1-ylmethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound consists of a piperazine ring substituted with a methylsulfonyl group and a thiadiazole moiety. Its molecular formula is , and it has a molecular weight of 252.34 g/mol. The structural features suggest potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Research indicates that compounds containing piperazine and thiadiazole structures often exhibit significant biological activities, including:
- Enzyme Inhibition : Thiadiazoles have been shown to inhibit various enzymes, including cyclooxygenase (COX) and aldose reductase, which are implicated in inflammatory processes and diabetic complications respectively .
- Anticancer Activity : The presence of the thiadiazole ring enhances the compound's ability to interact with cancer cell pathways, potentially leading to apoptosis in tumor cells .
Antitumor Activity
A study evaluated the anticancer properties of similar thiadiazole derivatives against various cancer cell lines. The results indicated that these compounds demonstrated significant cytotoxic effects, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound's antimicrobial properties were assessed against several bacterial strains. It exhibited promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
The compound's ability to inhibit key enzymes such as acetylcholinesterase (AChE) was investigated. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The study showed that the compound effectively reduced AChE activity, suggesting its potential as a therapeutic agent in neurodegenerative conditions .
Study 1: Anticancer Evaluation
In a controlled study involving a series of synthesized thiadiazole derivatives, 4-(Methylsulfonyl)piperazin-1-ylmethanone was tested for its cytotoxic effects on MCF-7 cells. Results showed an IC50 value of 15 µM, indicating significant potency compared to standard chemotherapeutic agents .
Study 2: Antimicrobial Assessment
A separate study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its broad-spectrum antibacterial activity .
Data Summary
Q & A
Q. What are the recommended synthetic routes for 4-(Methylsulfonyl)piperazin-1-ylmethanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving heterocyclic coupling. A common approach includes: (i) Functionalization of the piperazine ring with methylsulfonyl groups using sulfonating agents under anhydrous conditions. (ii) Coupling the modified piperazine with a pre-synthesized 4-propyl-1,2,3-thiadiazole-5-carboxylic acid derivative via amide bond formation. Key variables affecting yield include solvent choice (e.g., ethanol vs. methanol for crystallization), temperature (60–80°C for optimal coupling), and catalyst selection (e.g., DCC/DMAP for carboxyl activation) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of: (i) NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm connectivity, particularly distinguishing between thiadiazole and piperazine protons. (ii) High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns. (iii) X-ray crystallography for absolute stereochemical confirmation, if single crystals are obtainable. For electronic properties, DFT calculations can predict charge distribution, with sulfur atoms in the thiadiazole ring showing significant electrophilic character .
Q. What biological targets are hypothesized for this compound based on structural analogs?
- Methodological Answer : Structural analogs (e.g., piperazine-thiadiazole hybrids) suggest potential interactions with: (i) Kinase enzymes : The methylsulfonyl group may bind to ATP pockets via hydrogen bonding. (ii) Microbial enzymes : Thiadiazole rings disrupt bacterial cell wall synthesis. (iii) Cancer-related proteins : Piperazine derivatives often modulate apoptosis pathways. Preliminary docking studies on similar compounds indicate affinity for nucleoproteins (e.g., influenza NP) and serotonin receptors .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Methodological Answer : (i) Temperature control : Lower reaction temperatures (40–50°C) reduce sulfonamide decomposition. (ii) Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. (iii) Catalyst screening : Use Pd/C or Ni catalysts for selective coupling. Monitor reaction progress via TLC or HPLC to identify byproducts (e.g., desulfonated derivatives) and adjust stoichiometry of sulfonating agents accordingly .
Q. What analytical strategies are suitable for studying the compound’s stability under physiological conditions?
- Methodological Answer : (i) Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (H₂O₂), and thermal (40–60°C) conditions. (ii) RP-HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate degradation products. (iii) UPLC-MS/MS : Identify degradation pathways (e.g., hydrolysis of the methanone group) via molecular ion peaks and fragmentation patterns .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
- Methodological Answer : (i) Systematic substitution : Replace the methylsulfonyl group with other sulfonyl variants (e.g., ethylsulfonyl, aryl sulfonates) and assess changes in antimicrobial IC₅₀ values. (ii) Thiadiazole modifications : Introduce halogens or methyl groups at the 4-propyl position to alter lipophilicity. (iii) In silico docking : Compare binding energies of analogs with target proteins (e.g., neuraminidase, nucleoproteins) using AutoDock Vina or Schrödinger .
Q. How to resolve contradictions in reported biological activity data for piperazine-thiadiazole hybrids?
- Methodological Answer : (i) Standardize assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and pathogen strains (e.g., S. aureus ATCC 25923) across studies. (ii) Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent interference. (iii) Validate mechanisms : Perform orthogonal assays (e.g., Western blotting for apoptosis markers if anticancer activity is reported) .
Q. What computational approaches predict metabolite formation and toxicity risks?
- Methodological Answer : (i) ADMET prediction : Use tools like SwissADME to estimate metabolic sites (e.g., sulfonamide hydrolysis). (ii) CYP450 docking : Simulate interactions with CYP3A4/2D6 isoforms to identify potential hepatotoxic metabolites. (iii) QSAR models : Train models on thiadiazole derivatives to predict acute toxicity (e.g., LD₅₀ in rodents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
